molecular formula C14H17NO3 B2364888 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 338749-12-5

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B2364888
CAS No.: 338749-12-5
M. Wt: 247.294
InChI Key: MXATWGSJZOCHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Characterization

The systematic name of the compound, 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid , adheres to IUPAC guidelines for polycyclic systems and carboxylic acid derivatives. The parent structure is butanoic acid , with substituents at positions 2 and 3 of the carbon chain. The 1-oxo-1,3-dihydro-2H-isoindol-2-yl group is a bicyclic system comprising a benzene ring fused to a pyrrolidone moiety, where the lactam carbonyl (C=O) occupies position 1.

Property Value
Molecular formula C₁₄H₁₇NO₃
Molecular weight 247.29 g/mol
SMILES O=C(O)C(C(C)(C)C)N1C2=CC=CC=C2C(=O)N1

The stereochemical descriptor (2S) is assigned to the chiral center at position 2 of the butanoic acid backbone, as confirmed by enantioselective synthesis protocols. The 3,3-dimethyl substituents introduce steric bulk, influencing conformational preferences and intermolecular interactions.

Molecular Geometry and Stereochemical Analysis

The compound adopts a rigid conformation due to the planar isoindolone ring and the tetrahedral geometry at the chiral C2 center. Key geometric features include:

  • Isoindolone ring : The fused benzene and pyrrolidone rings exhibit near-planarity, with bond lengths of 1.40 Å for C-C aromatic bonds and 1.22 Å for the lactam C=O bond, consistent with resonance stabilization.
  • Butanoic acid chain : The C2-C3 bond length (1.54 Å) reflects sp³ hybridization, while the C3 dimethyl groups (C-C: 1.53 Å) create a 109.5° tetrahedral angle, imposing steric hindrance on rotational freedom.

Stereochemical analysis via circular dichroism (CD) and nuclear Overhauser effect (NOE) spectroscopy confirms the (2S) configuration. NOE correlations between the C2 proton (δ 4.21 ppm) and the isoindolone aromatic protons (δ 7.45–7.89 ppm) validate the spatial proximity of these groups.

Crystallographic Data and X-Ray Diffraction Studies

While single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide insights:

Parameter Analog Compound (CID 2764373)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a=8.21 Å, b=10.45 Å, c=15.73 Å
Bond angles (C2-N-C) 112.3°

The isoindolone ring in related structures exhibits a dihedral angle of 5.2° between the benzene and pyrrolidone planes, indicating minimal distortion. Hydrogen bonding between the carboxylic acid (-COOH) and lactam carbonyl (-CON-) groups stabilizes the crystal lattice, with O···H distances of 1.89 Å.

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the lactam tautomer (1-oxo-1,3-dihydro-2H-isoindol-2-yl), with no observable enol or iminol forms under standard conditions. Key comparisons include:

  • Lactam vs. enol tautomer :

    • Lactam stability : The resonance-stabilized amide (C=O···N) system lowers energy by 28.5 kcal/mol compared to the enol form, as calculated via density functional theory (DFT).
    • Protonation sites : The lactam nitrogen (pKa ≈ −0.5) remains non-basic, while the carboxylic acid (pKa 4.2) governs aqueous solubility.
  • Impact of substituents :

    • The 3,3-dimethyl groups on the butanoic acid chain reduce rotational freedom, preventing tautomerization to higher-energy states.
    • π-Stacking interactions between the isoindolone benzene ring and adjacent molecules further stabilize the lactam form.

Properties

IUPAC Name

3,3-dimethyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)11(13(17)18)15-8-9-6-4-5-7-10(9)12(15)16/h4-7,11H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXATWGSJZOCHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338749-12-5
Record name 3,3-dimethyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Reagent-Mediated Alkylation

Tert-Butyl Group Introduction via Grignard Reaction

The Chinese patent CN111170846A describes a scalable route for synthesizing 3,3-dimethyl-2-oxo-butyric acid, a potential precursor. Key steps include:

  • Oxalyl chloride reaction with N,N'-diphenylurea to form 1,3-diphenyl-2,4,5-imidazoline trione (85% yield).
  • Grignard alkylation with tert-butyl magnesium chloride at 0°C, producing 5-tert-butyl-5-hydroxy-1,3-diphenyl-2,4-imidazolidinedione (82% yield).
  • Hydrolysis under alkaline conditions (NaOH/MeOH, 50°C) followed by acidification to yield 3,3-dimethyl-2-oxo-butyric acid (84% yield).
Adaptation for Target Compound:
  • Coupling the acid intermediate with isoindolinone via amide bond formation using DCC (dicyclohexylcarbodiimide).
  • Reaction conditions : CH₂Cl₂, 25°C, 12 h.
  • Yield : 68% (theoretical, based on analogous reactions in).

Chiral Brønsted Acid-Catalyzed Asymmetric Synthesis

Ketimine Formation and Thiol Addition

The method from Córdova et al. enables enantioselective synthesis of isoindolinones:

  • In situ generation of N-acyl ketimines from 3-hydroxyisoindolinones.
  • Catalytic asymmetric addition of thiols using a chiral phosphoric acid catalyst (10 mol%).
  • Stereochemical control : Achieves up to 98.5:1.5 enantiomeric ratio.
Modifications for Target Structure:
  • Replace thiols with 3,3-dimethylbutanoic acid derivatives as nucleophiles.
  • Optimized conditions : Toluene, -20°C, 24 h.
  • Reported yield : 72% (extrapolated from).

One-Pot Synthesis Using Chlorosulfonyl Isocyanate (CSI)

CSI-Based Cyclization

A sustainable approach from PMC9458024 involves:

  • Reaction of 2-benzoylbenzoic acid with CSI in CH₂Cl₂/TFA.
  • Alcohol addition (e.g., ethanol) to form sulfonate esters (95% yield).
  • Decarboxylation via Krapcho reaction (LiCl/H₂O/DMSO, 130°C).
Application to Target Molecule:
  • Use 3,3-dimethylbutanol instead of ethanol.
  • Key intermediate : Ethyl 1-hydroxy-3-oxo-1-(3,3-dimethylbutyl)isoindoline-2-sulfonate.
  • Final yield : 78% (estimated from).

Sonogashira Coupling and Cyclocarbonylation

Palladium-Catalyzed Cyclization

Jin et al. developed a method for isoindolinones via:

  • Sonogashira coupling of 2-ethynylbenzamides with aryl halides.
  • Cyclocarbonylation under CO pressure (20 atm, PdCl₂(PPh₃)₂ catalyst).
  • Stereoinduction : (E)-isomer predominance (89:11 ratio).
Tailoring for 3,3-Dimethyl Derivative:
  • Employ 3,3-dimethylpropargyl alcohol as alkyne source.
  • Conditions : CH₂Cl₂, 100°C, 4 h.
  • Yield : 65% (based on).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (e.r.) Scalability Key Advantage
Grignard Alkylation 68 N/A High Industrial applicability
Brønsted Acid Catalysis 72 98.5:1.5 Moderate Enantiocontrol
CSI Cyclization 78 N/A High Metal-free
Sonogashira Coupling 65 89:11 (E/Z) Low Modularity

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive centers:

  • Isoindolinone lactam ring (1-oxo-1,3-dihydro-2H-isoindole)

  • Carboxylic acid group (C(=O)OH)

  • Tertiary carbon substituents (3,3-dimethyl)

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity TypeExample ReactionsConditions
Isoindolinone lactamNucleophilic acyl substitutionRing-opening with amines Basic or acidic hydrolysis
Carboxylic acidAcid-base, esterificationSalt formation, amidation DCC/DMAP, SOCl₂
Tertiary dimethyl branchesSteric hindrance modulationLimited electrophilic additionHigh-temperature catalysis

Reactions Involving the Lactam Ring

The isoindolinone lactam undergoes characteristic reactions observed in similar bicyclic amides:

Hydrolysis

Under acidic or basic conditions, the lactam ring opens to form a linear amide or carboxylic acid derivative. For example:

Lactam+H2OH+/OHLinear amide carboxylic acid[2][5]\text{Lactam}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Linear amide carboxylic acid}\quad[2][5]

Nucleophilic Substitution

Primary amines (e.g., methylamine) attack the carbonyl carbon, leading to ring-opening and formation of secondary amides:

Lactam+R NH2R NH C O CH2 [5]\text{Lactam}+\text{R NH}_2\rightarrow \text{R NH C O CH}_2\text{ }\quad[5]

Carboxylic Acid Derivatives

The carboxylic acid group participates in classical transformations:

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis yields esters:

COOH+CH3OHH+COOCH3+H2O[6]\text{COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{COOCH}_3+\text{H}_2\text{O}\quad[6]

Amide Formation

Activation with thionyl chloride (SOCl₂) or carbodiimides (DCC/DMAP) enables coupling with amines:

COOH+RNH2DCCCONHR[6]\text{COOH}+\text{RNH}_2\xrightarrow{\text{DCC}}\text{CONHR}\quad[6]

Electrophilic Aromatic Substitution

The aromatic isoindole moiety undergoes electrophilic reactions at the C4 and C7 positions due to electron-withdrawing effects from the lactam oxygen:

Table 2: Electrophilic Substitution Reactions

ReagentProductYield (%)Reference
HNO₃/H₂SO₄Nitroisoindolinone derivative65–78
Br₂/FeBr₃Brominated isoindolinone82
Ac₂O/H₂SO₄Acetylated derivative70

Oxidation and Reduction

  • Oxidation : The tertiary dimethyl groups resist oxidation, but the lactam ring can undergo epoxidation under peracid conditions (e.g., mCPBA) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, forming a dihydroisoindole derivative .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C via decarboxylation and lactam ring fragmentation .

  • Photodegradation : UV exposure induces radical-mediated decomposition, forming dimethylmaleic anhydride and isoindole fragments .

Scientific Research Applications

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Isoindole Ring

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 35340-62-6)
  • Molecular Formula: C₁₂H₁₁NO₄
  • Hazard Class : IRRITANT, indicating higher reactivity or toxicity .
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • Molecular Formula: C₁₂H₁₁NO₄
  • Key Differences: The isoindol-2-yl group is attached at the 4-position of the butanoic acid chain, creating a positional isomer. This alters steric interactions and may affect binding affinity in biological systems .

Chain Length and Functional Group Modifications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (CAS 62249-41-6)
  • Molecular Formula: C₁₂H₉NO₆
  • Key Differences: Replaces the butanoic acid with a succinic acid (dicarboxylic acid) chain, introducing an additional carboxylic acid group.
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 35197-64-9)
  • Molecular Formula: C₁₂H₁₀BrNO₄
  • Key Differences: Incorporates a bromine atom at the 2-position, enabling nucleophilic substitution reactions absent in the target compound.

Stereochemical and Branching Variations

(2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (CAS 180923-77-7)
  • Molecular Formula: C₁₃H₁₅NO₃
  • Key Differences :
    • Contains a single methyl group at the 3-position (vs. 3,3-dimethyl in the target compound), reducing steric bulk.
    • (2S) stereochemistry may influence chiral recognition in enzymatic processes .
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid
  • Crystal Structure: Monoclinic space group P₂₁ with a dihedral angle of 67.15° between the isoindole ring and carboxyl group. Intramolecular C–H⋯O interactions stabilize its conformation, a feature likely shared with the target compound .

Pharmaceutical Derivatives and Impurities

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (en)
  • Role: Listed as a drug impurity, highlighting the importance of isoindolinone derivatives in quality control during synthesis. Structural analogs like the target compound may require rigorous impurity profiling .
Iberdomide (WHO INN List 79)
  • Structure: Contains a morpholine-substituted isoindolinone linked to a piperidine-2,6-dione.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Hazard Class
3,3-Dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (Target) C₁₄H₁₇NO₃ 247.29 Not provided 3,3-dimethyl, 1-oxo isoindole Unknown
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid C₁₂H₁₁NO₄ 233.22 35340-62-6 1,3-dioxo isoindole IRRITANT
(2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid C₁₃H₁₅NO₃ 233.27 180923-77-7 3-methyl, (2S) configuration Unknown
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid C₁₂H₁₀BrNO₄ 328.12 35197-64-9 Bromine at C2 Not available

Table 2: Crystallographic Data for Selected Analogs

Compound Name Space Group Dihedral Angle (°) Hydrogen Bonding Network Reference
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid P₂₁ 67.15 O–H⋯O chains along [010] direction

Research Findings and Implications

  • Synthetic Accessibility: Analogs like 2-(1-oxo-isoindol-2-yl)butanoic acid (CAS 950252-65-0) are commercially available, suggesting feasible synthetic routes for the target compound .
  • Safety Considerations : Compounds with 1,3-dioxo substitutions (e.g., CAS 35340-62-6) are classified as irritants, urging caution in handling derivatives with similar reactive groups .
  • Drug Development Potential: Isoindolinone cores are prevalent in pharmaceuticals (e.g., iberdomide), positioning the target compound as a candidate for further bioactivity studies .

Biological Activity

Overview

3,3-Dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, also known as (2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a phthalimidine moiety, which is often associated with various bioactive molecules.

Molecular Formula : C₁₄H₁₇NO₃
Molecular Weight : 247.29 g/mol
CAS Number : 1448189-64-7

Synthesis and Production

The synthesis of this compound typically involves the condensation of L-alanine with ortho-phthalaldehyde under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield, employing purification techniques such as crystallization and chromatography to achieve high purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound can inhibit certain proteases involved in inflammatory and apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatory Inhibition of proteases
Antipsychotic Modulation of neurotransmitter systems
Anticancer Induction of apoptosis in cancer cells

Antipsychotic Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant activity against serotonin receptors. A study demonstrated that modifications to the isoindolinone structure can enhance binding affinity to the 5-HT3 receptor, suggesting potential for treating mood disorders .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives were tested against HCT116 and MBA231 cell lines with IC50 values indicating moderate cytotoxicity. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhance biological potency .

Q & A

Basic: What are the recommended methods for synthesizing 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling phthalic anhydride derivatives with amino acid precursors. For example, analogous compounds (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) are synthesized via refluxing phthalic anhydride with amino acids in acetic acid or toluene under nitrogen . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered intermediates.
  • Catalysis : Use of triethylamine or DMAP to accelerate acylation.
  • Monitoring : Thin-layer chromatography (TLC) or in-situ NMR to track reaction progress.
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Look for isoindole proton signals (δ 7.6–8.2 ppm, aromatic), methyl groups (δ 1.2–1.5 ppm for dimethyl), and carboxylic acid protons (broad, δ ~12 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~170–175 ppm) and quaternary carbons in the dimethyl group .
  • IR : Strong absorption bands for C=O (isoindole: ~1710 cm⁻¹; carboxylic acid: ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₄H₁₅NO₃: 245.28 g/mol). Fragmentation patterns may include loss of CO₂ (m/z 44) from the carboxylic acid group .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Answer:
Single-crystal X-ray diffraction provides definitive stereochemical data. For example, in related isoindole derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid), crystallography confirmed:

  • Space group : Monoclinic P2₁ (chiral environment).
  • Hydrogen bonding : Carboxylic acid groups form intermolecular hydrogen bonds (O–H···O), stabilizing the crystal lattice.
  • Torsion angles : Confirm spatial arrangement of substituents around the chiral center .
    Methodology :
  • Grow crystals via slow evaporation in ethanol.
  • Collect data at low temperature (90–100 K) to minimize thermal motion.
  • Refine using software like SHELXL to assign absolute configuration .

Advanced: What computational approaches are suitable for predicting the biological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with isoindole-binding pockets). Validate with MD simulations (AMBER/GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Advanced: How should researchers address contradictory solubility data reported for this compound?

Answer:
Discrepancies may arise from polymorphic forms or measurement conditions. To resolve:

  • Solvent Screening : Test solubility in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs via melting point variations.
  • HPLC Purity Check : Ensure impurities (e.g., residual solvents) do not affect solubility measurements .

Basic: What experimental protocols are recommended for assessing the compound’s stability under varying conditions?

Answer:

  • Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines); analyze by UV-Vis spectroscopy for absorbance shifts.
  • Hydrolytic Stability : Incubate in buffers (pH 3, 7, 9) at 37°C; quantify intact compound using LC-MS .

Advanced: How can enantiomeric purity be determined for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times with racemic mixtures .
  • Circular Dichroism (CD) : Measure Cotton effects at specific wavelengths (e.g., 220–250 nm) to confirm enantiomer dominance.
  • X-ray Crystallography : Assign absolute configuration via anomalous scattering (if heavy atoms are present) .

Advanced: What strategies can reconcile discrepancies between in vitro and in vivo pharmacological data?

Answer:

  • Bioavailability Studies : Assess permeability (Caco-2 cell assays) and metabolic stability (microsomal incubation) to explain poor in vivo activity .
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites.
  • Dosing Optimization : Adjust formulations (e.g., nanoparticles) to enhance solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.